![molecular formula C13H20BrNS B1467863 4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine CAS No. 1007579-10-3](/img/structure/B1467863.png)
4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine
Overview
Description
The compound “4-bromo-N-(4,4-dimethylcyclohexyl)-2-Thiophenemethanamine” is likely to be an organic compound containing a thiophene ring, a bromine atom, a dimethylcyclohexyl group, and an amine group . The presence of these functional groups suggests that it might be used in organic synthesis or potentially as an intermediate in the production of more complex molecules.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution (for introducing the bromine atom), Friedel-Crafts alkylation (for introducing the dimethylcyclohexyl group), and reductive amination (for introducing the amine group) .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the thiophene ring . The exact structure would need to be confirmed using spectroscopic techniques such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the bromine atom might make it a good candidate for further reactions via nucleophilic substitution. The amine group could participate in reactions with acids, electrophiles, or could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom might increase its molecular weight and potentially its boiling point. The amine group might make it a base, and the thiophene ring might contribute to its aromaticity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-4,4-dimethylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNS/c1-13(2)5-3-11(4-6-13)15-8-12-7-10(14)9-16-12/h7,9,11,15H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKPTXVGNTYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NCC2=CC(=CS2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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